molecular formula C11H13N5 B1408964 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 1643499-70-0

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No.: B1408964
CAS No.: 1643499-70-0
M. Wt: 215.25 g/mol
InChI Key: NEPZTRUGKSYJLC-UHFFFAOYSA-N
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Description

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and receptors involved in disease pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the construction of the pyrazole and pyrimidine rings followed by their fusion. One common method involves the reaction of cyclopropylmethyl hydrazine with an appropriate pyrimidine precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole-pyrimidine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote disease progression. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine apart is its specific substitution pattern and the presence of the cyclopropylmethyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure contributes to its potential efficacy and specificity as a therapeutic agent .

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)pyrazol-4-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c12-10-3-4-13-11(15-10)9-5-14-16(7-9)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPZTRUGKSYJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)C3=NC=CC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183609
Record name 4-Pyrimidinamine, 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643499-70-0
Record name 4-Pyrimidinamine, 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643499-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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